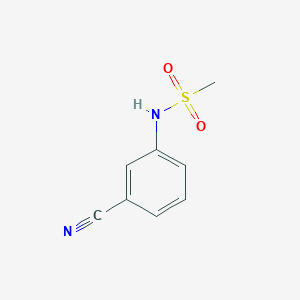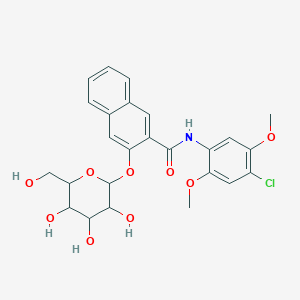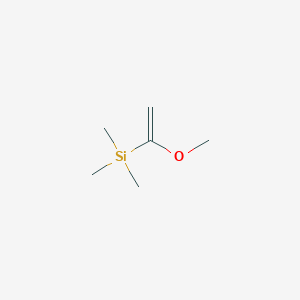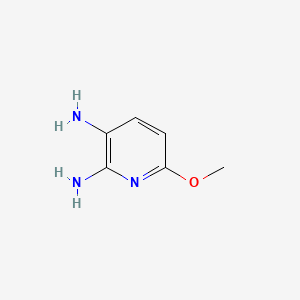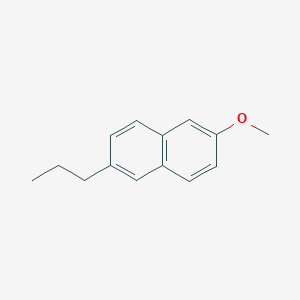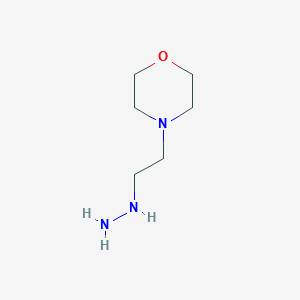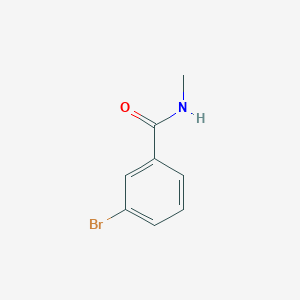
3-bromo-N-methylbenzamide
Overview
Description
3-Bromo-N-methylbenzamide is an organic compound with the molecular formula C8H8BrNO It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group
Mechanism of Action
Target of Action
It’s structurally similar compound, n-methylbenzamide, is known to act as a potent inhibitor of pde10a , a phosphodiesterase that is abundant only in brain tissue
Mode of Action
N-Methylbenzamide acts as an inhibitor of PDE10A , potentially blocking the enzyme’s activity and altering the levels of cyclic nucleotides within the cell .
Biochemical Pathways
If it acts similarly to n-methylbenzamide, it could affect the cyclic nucleotide signaling pathways by inhibiting pde10a . This could lead to an increase in cyclic nucleotide levels, affecting various downstream cellular processes.
Pharmacokinetics
It’s noted that the compound has high gi absorption and is bbb permeant . These properties suggest that 3-Bromo-N-methylbenzamide could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially affecting its bioavailability and distribution within the body .
Result of Action
If it acts as an inhibitor of pde10a like n-methylbenzamide , it could potentially increase the levels of cyclic nucleotides within the cell, affecting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methylbenzamide typically involves the bromination of N-methylbenzamide. One common method is as follows:
Starting Material: N-methylbenzamide.
Bromination: The bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically conducted in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the third position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, reaction time, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group attached to the nitrogen can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-methylbenzylamine.
Oxidation: Formation of N-methylbenzoic acid.
Scientific Research Applications
3-Bromo-N-methylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding assays.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar structure but with two methyl groups attached to the nitrogen.
3-Bromo-N-methylbenzylamine: Similar structure but with an amine group instead of an amide.
N-Methylbenzamide: Lacks the bromine substitution.
Uniqueness
3-Bromo-N-methylbenzamide is unique due to the presence of both the bromine atom and the N-methyl group, which confer specific reactivity and binding properties. The bromine atom provides a site for further functionalization, while the N-methyl group influences the compound’s electronic properties and solubility.
Properties
IUPAC Name |
3-bromo-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNPCJSZMYHDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401647 | |
| Record name | 3-bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49834-22-2 | |
| Record name | 3-bromo-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the basicity constant (KBH+) of 3-bromo-N-methylbenzamide?
A1: Understanding the basicity of a compound like this compound provides valuable insights into its chemical behavior. [] The basicity constant (KBH+) quantifies the compound's tendency to accept a proton (H+) in solution. This information is crucial for predicting its reactivity, solubility, and interactions with other molecules, particularly in acidic environments. [] For example, knowing the KBH+ can help researchers understand how this compound might interact with biological targets or how it might behave during formulation or drug delivery.
Q2: How was the basicity constant of this compound determined in the study?
A2: The research utilized spectrophotometry to determine the KBH+ of this compound and other benzamide and phenylurea derivatives. [] This technique relies on the principle that the absorption of light by a solution is directly proportional to the concentration of the absorbing species. By monitoring the changes in UV-Vis absorbance spectra of the compound in solutions of varying acidity (sulfuric acid at 25°C), researchers could quantify the equilibrium between the protonated and unprotonated forms of this compound and subsequently calculate its KBH+ value. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




